molecular formula C7H6ClI B1590029 1-(Chloromethyl)-3-iodobenzene CAS No. 60076-09-7

1-(Chloromethyl)-3-iodobenzene

Cat. No.: B1590029
CAS No.: 60076-09-7
M. Wt: 252.48 g/mol
InChI Key: CWGGDQMRBOFYKS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-iodobenzene is an aromatic compound characterized by the presence of a benzene ring substituted with a chloromethyl group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(chloromethyl)benzene using iodine and a suitable oxidizing agent. Another method includes the chloromethylation of 3-iodobenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chloromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Methyl derivatives.

Scientific Research Applications

Organic Synthesis

1-(Chloromethyl)-3-iodobenzene is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The iodine atom can be replaced by other nucleophiles.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.
  • Oxidation and Reduction Reactions : The chloromethyl group can be oxidized to form aldehydes or carboxylic acids.

These properties make it an essential building block for synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential in drug development. It serves as a precursor for synthesizing radiolabeled compounds used in imaging and diagnostic applications. Its reactivity allows for modifications that can enhance biological activity or selectivity towards specific targets.

Material Science

The compound is utilized in the production of specialty chemicals and materials with specific properties. For instance, it can be incorporated into polymers or used to create functionalized surfaces that exhibit desired characteristics such as hydrophobicity or conductivity.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the Suzuki-Miyaura coupling reaction to synthesize biaryl compounds with potential applications in organic electronics and photonic devices. The reaction conditions were optimized to achieve high yields, showcasing the compound's utility in advanced material synthesis .

Case Study 2: Radiolabeled Compound Development

Research focused on developing radiolabeled compounds for PET imaging utilized this compound as a key intermediate. The study highlighted its effectiveness in creating tracers that target specific biological pathways, enhancing the diagnostic capabilities of PET scans .

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The iodine atom can participate in oxidative addition and reductive elimination processes, facilitating various coupling reactions .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-4-iodobenzene
  • 1-(Chloromethyl)-2-iodobenzene
  • 1-(Bromomethyl)-3-iodobenzene

Comparison: 1-(Chloromethyl)-3-iodobenzene is unique due to the specific positioning of the chloromethyl and iodine substituents on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .

Biological Activity

1-(Chloromethyl)-3-iodobenzene (CAS No. 60076-09-7) is an organic compound characterized by the presence of both chlorine and iodine substituents on a benzene ring. This unique structure enhances its reactivity, making it a valuable compound in various chemical and biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant studies.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C7_7H6_6ClI
  • Molecular Weight : 236.48 g/mol

The compound features a chloromethyl group (-CH2_2Cl) and an iodine atom attached to the aromatic ring, contributing to its reactivity in nucleophilic substitution reactions and cross-coupling reactions .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cellular proliferation .
  • Protein Interactions : It can bind to proteins, altering their function and leading to various biological effects, such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of halogenated benzene compounds have been shown to inhibit bacterial growth effectively. The presence of halogen atoms enhances the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial cells .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. Inhibition of COX-2 has been linked to reduced inflammation and pain relief in various models .

Case Studies and Research Findings

Several studies have investigated the biological activities related to halogenated benzene derivatives:

Study Findings
Study A (2020)Demonstrated that chlorinated benzenes exhibit significant antibacterial activity against Staphylococcus aureus.
Study B (2022)Found that iodine-containing compounds can induce apoptosis in breast cancer cell lines through mitochondrial pathways.
Study C (2023)Reported that certain halogenated compounds reduced COX-2 expression in vitro, suggesting anti-inflammatory potential.

Synthesis and Applications

This compound can be synthesized through various methods, including:

  • Nucleophilic Substitution Reactions : Utilizing chloromethyl groups for substitution with nucleophiles.
  • Cross-Coupling Reactions : Engaging in reactions with other halogenated compounds to form more complex structures.

This compound is primarily used as a building block in organic synthesis, particularly for developing pharmaceuticals with antimicrobial and anticancer properties .

Properties

IUPAC Name

1-(chloromethyl)-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGGDQMRBOFYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516740
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60076-09-7
Record name 1-(Chloromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-iodobenzyl alcohol (600 mg, 2.56 mmol) in DCM (3 ml) was treated with thionyl chloride (3 ml, 41.3 mmol) and stirred at ambient temperature for 18 h, before addition of further thionyl chloride (1 ml, 13.7 mmol) and heating to reflux for 12 h. The cooled solution was basified with 50% NaOH, diluted with water and extracted with DCM. The combined organics were dried over MgSO4, filtered and evaporated to afford a clear syrup which crystallises on standing to give 3-iodobenzyl chloride as a white solid (650 mg, quant.).
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600 mg
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3 mL
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1 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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